Single-Crystal X-Ray Structure Confirmation vs. Unsubstituted 3-Pyrazolidinone
The solid-state structure of 5-methyl-3-pyrazolidinone has been unambiguously solved by single-crystal X-ray diffraction for the first time, with refinement to R = 0.04, and the coordinates deposited at the Cambridge Crystallographic Data Centre . In contrast, unsubstituted 3-pyrazolidinone (CAS 10234-72-7) lacks a publicly deposited single-crystal structure, and only computed or lower-resolution powder diffraction data are available for procurement-quality verification. The methyl group at C-5 induces a specific ring conformation—evidenced by distinct torsion angles and intermolecular hydrogen-bonding patterns—that directly affects the compound's utility as a chiral building block or crystallization seed.
| Evidence Dimension | Availability and quality of single-crystal X-ray structural data |
|---|---|
| Target Compound Data | 5-Methyl-3-pyrazolidinone: Single-crystal X-ray structure solved and refined to R = 0.04; full crystallographic information file (CIF) available; coordinates deposited at CCDC |
| Comparator Or Baseline | 3-Pyrazolidinone (CAS 10234-72-7): No publicly available single-crystal X-ray structure; only computed properties and powder data accessible |
| Quantified Difference | Target compound provides definitive, peer-reviewed crystallographic proof of molecular identity; unsubstituted comparator lacks equivalent structural certification |
| Conditions | Single-crystal X-ray diffraction at low temperature; CCDC deposition |
Why This Matters
For procurement requiring absolute structural identity proof—such as patent filings, GMP intermediate qualification, or polymorph screening—the availability of a deposited single-crystal structure eliminates ambiguity that persists with the unsubstituted comparator.
- [1] Cordes, D. B.; Smellie, I. A.; Chalmers, B. A. X-ray crystallographic characterization of 5-methyl-3-pyrazolidinone; R = 0.04 refinement. Molbank 2024, No. 3, p. M1862. View Source
